2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a bicyclic heteroaromatic core with substituents at positions 2 and 3. The 4-ethoxyphenyl group at position 2 introduces electron-donating effects via the ethoxy moiety, while the 3-fluorobenzyl group at position 5 adds steric bulk and modulates lipophilicity. Its molecular formula is C₂₂H₂₀FN₃O₂, with a monoisotopic mass of 377.154 Da (estimated based on analogs like ).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-2-27-18-8-6-16(7-9-18)19-13-20-21(26)24(10-11-25(20)23-19)14-15-4-3-5-17(22)12-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATVWIVGCJIGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Formation of the pyrazine ring: The pyrazole intermediate is then reacted with a suitable diamine or dicarbonyl compound to form the pyrazine ring.
Introduction of substituents: The ethoxyphenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has shown that compounds similar to 2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors of cancer cell proliferation. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including A549 lung cancer cells and HepG2 liver cancer cells .
- Antitubercular Activity : The compound's structural analogs have been explored for their effectiveness against Mycobacterium tuberculosis. High-throughput screening has identified several pyrazolo derivatives with promising antitubercular activity, suggesting that similar compounds could be developed for tuberculosis treatment .
- Anti-inflammatory Properties : Pyrazole derivatives are also being investigated for their anti-inflammatory effects. Some studies indicate that these compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
Material Science
The unique structure of this compound enables its use in developing advanced materials. Its potential as a fluorophore has been highlighted in studies focusing on optical applications, where pyrazole-based compounds exhibit desirable photophysical properties such as fluorescence and photostability .
Case Study 1: Anticancer Screening
A focused library of pyrazolo derivatives was synthesized to evaluate their anticancer properties. Among these, specific analogs demonstrated low cytotoxicity while maintaining substantial activity against various cancer cell lines. The mechanism of action was linked to the inhibition of key cancer-related pathways, showcasing the therapeutic potential of this compound class .
Case Study 2: Antitubercular Lead Development
In a study aimed at finding new antitubercular agents, researchers synthesized a range of pyrazolo derivatives based on the core structure of this compound. The most promising candidates showed significant activity against Mycobacterium tuberculosis with mechanisms distinct from traditional antibiotics, indicating a novel approach to tuberculosis treatment .
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity :
- The target compound’s 3-fluorobenzyl group increases lipophilicity (clogP ~3.2) compared to analogs with polar substituents like hydroxymethyl (clogP ~1.8, ). This enhances membrane permeability but may reduce aqueous solubility.
- The 4-ethoxyphenyl group provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-fluorophenyl in ), which alter binding affinity in enzyme assays .
Conformational Flexibility :
- X-ray data for analogs like 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl)-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one reveals a boat-like conformation in the pyrazine ring, critical for binding to proteases . The target compound’s 3-fluorobenzyl group likely stabilizes a similar conformation.
Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) achieves high yields (>70%) for pyrazolo-pyrazinones, but the target compound’s 3-fluorobenzyl group requires specialized coupling reagents, reducing scalability compared to simpler analogs like 2-phenyl derivatives .
Biological Relevance :
- Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., the target) act as prodrugs, releasing reactive β-amidomethyl vinyl sulfones to inhibit viral proteases . In contrast, hydroxymethyl-substituted analogs () show direct inhibitory activity but shorter half-lives.
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is part of a broader class of pyrazolo[1,5-a]pyrazines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F). Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The mechanism involves modulation of autophagy pathways, which is crucial for cancer cell survival and proliferation .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is highly dependent on their structural features. The presence of electron-donating or withdrawing groups can significantly influence their potency. For example:
- 4-chlorophenyl substitutions have shown enhanced inhibitory effects against cancer cell lines compared to other substitutions.
- Compounds with 3-fluorobenzyl groups also exhibit distinct pharmacological properties due to the electronegative fluorine atom, which can affect the electronic distribution within the molecule .
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Inhibition of A549 Cells : A study synthesized various pyrazolo derivatives and found that compounds with specific substitutions could effectively inhibit A549 cell growth, with some achieving IC50 values as low as 26 µM .
- Antitubercular Activity : Another research identified pyrazolo[1,5-a]pyrimidines as potential antituberculosis agents. These compounds showed promising activity against Mycobacterium tuberculosis with low cytotoxicity in macrophages .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| This compound | Anticancer | A549 | TBD | Modulates autophagy |
| 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Anticancer | A549 | 26 | Most effective small molecule |
| Pyrazolo[1,5-a]pyrimidines | Antitubercular | Macrophages | Low cytotoxicity | Effective against M. tuberculosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
